

Understanding the chemical structure of TG-003

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An In-Depth Technical Guide to the Chemical Structure and Activity of TG-003

Introduction

TG-003 is a potent, selective, and ATP-competitive small molecule inhibitor of the Cdc2-like kinase (Clk) family.[1][2] It is a novel benzothiazole compound that has become an invaluable tool for researchers in cell signaling, cancer biology, and neurobiology.[1] By targeting kinases that regulate pre-mRNA splicing, **TG-003** allows for the precise study of alternative splicing mechanisms and their role in both normal physiological processes and various disease states. [3] This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental utilization of **TG-003** for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

TG-003 is a synthetic, yellow solid compound.[4] Its core structure is a benzothiazole ring system, which is key to its inhibitory activity. The detailed chemical identifiers and properties are summarized below.



Property	Value	Reference
Systematic Name	(1Z)-1-(3-Ethyl-5-methoxy- 2(3H)-benzothiazolylidene)-2- propanone	
Molecular Formula	C13H15NO2S	
Molecular Weight	249.3 g/mol	
CAS Number	719277-26-6, 300801-52-9 [1]	
Appearance	Yellow solid	
SMILES	CCN1C2=C(C=CC(=C2)OC)S/ C1=CC(=O)C	
InChI Key	BGVLELSCIHASRV- AATRIKPKSA-N	
Solubility	Soluble in DMSO (≥12.45 mg/mL) and Ethanol (≥14.67 mg/mL with sonication)	

Mechanism of Action and Inhibitory Activity

TG-003 functions as a highly potent, ATP-competitive inhibitor of the Clk family, with notable selectivity for specific isoforms.[2][3] It also demonstrates activity against Casein Kinase 1 (CK1).[3] The primary mechanism involves blocking the ATP-binding pocket of these kinases, which in turn prevents the phosphorylation of their downstream targets, primarily the serine/arginine-rich (SR) proteins that are crucial for regulating pre-mRNA splice site selection. [1][3]

The inhibitory potency of **TG-003** has been quantified against several kinases, as detailed in the table below.



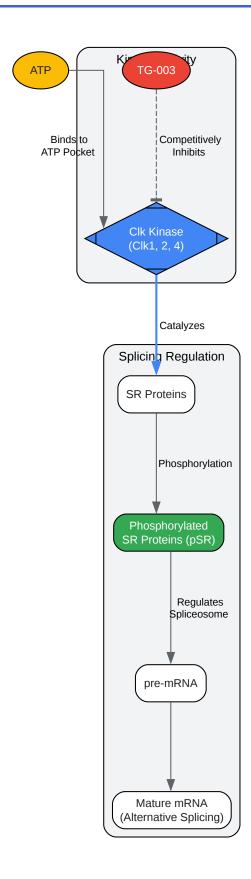
Target Kinase	IC₅o Value	K _i Value	Reference
Clk1 / Sty	20 nM	10 nM (0.01 μM)	[1][2][3]
Clk2	200 nM	Not Reported	[1][2][3]
Clk3	> 10 μM	Not Reported	[1][3]
Clk4	15 nM	Not Reported	[1][2][3]

TG-003 shows minimal to no inhibitory effect on other related kinases such as SRPK1, SRPK2, or PKC.[2]

Signaling Pathway

TG-003 directly intervenes in the signaling pathway that controls alternative splicing. The Clk kinases phosphorylate SR proteins, a key step in the formation and activity of the spliceosome. By inhibiting Clks, **TG-003** prevents this phosphorylation, leading to altered splice site selection and the modulation of mRNA processing.[3] This mechanism is critical in various cellular contexts, from developmental processes to diseases like cancer, where aberrant splicing is a common feature.[3]





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TG-003 Mechanism of Action in the Clk Signaling Pathway.



Experimental Protocols

The following are detailed methodologies for the preparation and use of **TG-003** in common experimental settings.

Compound Preparation and Solubilization

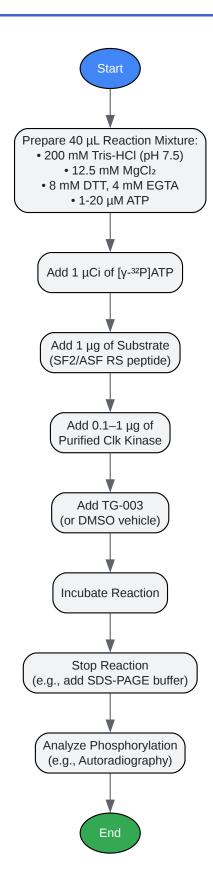
This protocol outlines the steps for preparing **TG-003** stock and working solutions for in vitro and cell-based assays.

- Stock Solution Preparation:
 - TG-003 is insoluble in water.[3] For a high-concentration stock, dissolve solid TG-003 in anhydrous DMSO to a final concentration of 10-20 mM (e.g., ≥12.45 mg/mL).[3]
 - Alternatively, for certain applications, dissolve in ethanol (e.g., ≥14.67 mg/mL); ultrasonic treatment may be required to fully solubilize the compound.[3]
- Aliquoting and Storage:
 - Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
 - Store solid TG-003 and DMSO stock solutions at -20°C.[3] For optimal potency, use prepared stock solutions within one week.[3]
- Working Solution Preparation:
 - For cell-based assays, dilute the DMSO stock solution directly into the cell culture medium to the desired final concentration (e.g., 10 μM).[2][3]
 - Crucial: Ensure the final concentration of DMSO in the culture medium does not exceed
 0.1% to avoid solvent-induced cytotoxicity.[3]

In Vitro Kinase Assay

This protocol is adapted from established methods to measure the inhibitory activity of **TG-003** against Clk kinases using a radioactive ATP substrate.[2]





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Workflow for an In Vitro Kinase Inhibition Assay.



Methodology:

- Prepare Reaction Buffer: Create a master mix of the kinase reaction buffer containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl₂, 8 mM dithiothreitol (DTT), and 4 mM EGTA.[2]
- Assemble Reaction: In a final volume of 40 μL, combine the following components:
 - Reaction Buffer.
 - 1–20 μM unlabeled ATP.[2]
 - 1 μCi of [y-³²P]ATP.[2]
 - 1 μg of the synthetic peptide substrate (e.g., SF2/ASF RS domain).[2]
 - The desired concentration of TG-003 (typically a serial dilution) or DMSO as a vehicle control.
- Initiate Reaction: Add 0.1–1 μg of purified Clk kinase (e.g., Clk1, Clk2, or Clk4) to initiate the reaction.[2]
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).
- Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
- Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to autoradiography film or a phosphor screen to visualize the incorporation of ³²P into the substrate peptide. Quantify band intensity to determine the level of kinase inhibition.

Cell-Based Splicing Assay

This protocol describes a general method for treating mammalian cells with **TG-003** to study its effects on alternative splicing.

• Cell Plating: Plate mammalian cells (e.g., HeLa or COS-7) in 6-well dishes and allow them to adhere overnight.[2]



- Compound Treatment: Treat the cells by adding **TG-003** directly to the culture medium to a final concentration of 1-10 μM.[2][3] A parallel well should be treated with an equivalent volume of DMSO as a vehicle control.
- Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
- Harvesting and RNA Extraction: After incubation, wash the cells with PBS and harvest them.
 Extract total RNA using a standard protocol (e.g., TRIzol or a column-based kit).
- · Analysis of Splicing:
 - Perform reverse transcription followed by PCR (RT-PCR) using primers that flank the alternatively spliced region of a target gene of interest.
 - Analyze the PCR products on an agarose gel to visualize changes in the ratio of different splice isoforms. Quantitative real-time PCR (qRT-PCR) can also be used for more precise measurement.

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